3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a piperidine ring and a nicotinoyl moiety, making it a unique and interesting molecule for scientific research.
Mechanism of Action
- ERK5 is a serine/threonine kinase that plays a crucial role in cellular signal transduction. It integrates various extracellular signals and regulates downstream processes such as proliferation, differentiation, apoptosis, and cell survival .
- However, interestingly, despite inhibiting ERK5, BAY-885 does not exhibit significant antiproliferative effects in various cell models. This discrepancy highlights the complexity of ERK5 signaling and the need for further investigation .
- BAY-885 disrupts this pathway by inhibiting ERK5, affecting downstream gene expression and cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
The synthesis of 3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the subsequent attachment of the piperidine and nicotinoyl groups. One common method involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization reactions . The use of microwave irradiation and specific catalysts, such as iodine, can significantly enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: The formation of fused ring systems through cyclization reactions is a key step in its synthesis.
Scientific Research Applications
3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidines and their derivatives, such as:
4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines: These compounds also exhibit biological activity and are used in the development of new drugs.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer properties and ability to inhibit specific enzymes.
Fused [1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine derivatives: These compounds have shown promising inhibitory activity against tyrosine kinases and are being explored as potential anticancer agents.
3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique structure and the presence of the isopropoxynicotinoyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14(2)29-18-6-5-15(12-23-18)20(27)25-10-7-16(8-11-25)26-13-24-19-17(21(26)28)4-3-9-22-19/h3-6,9,12-14,16H,7-8,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCBUIUOMWDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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